molecular formula C20H24N6O2 B2440227 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1060204-74-1

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2440227
CAS RN: 1060204-74-1
M. Wt: 380.452
InChI Key: DQDJTJGPBLGXKG-UHFFFAOYSA-N
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Description

The compound “1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Molecular Structure Analysis

The molecular structure of this compound is related to its function as a bromodomain inhibitor . The binding modes of these inhibitors have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

Scientific Research Applications

Genotoxicity Studies

A study by Gunduz et al. (2018) investigated the genotoxicity of a compound with a piperazinyl and triazolopyridazine structure, focusing on the bioactivation pathways that could lead to mutagenicity. The research identified metabolic bioactivation as a potential source of genotoxicity, with modifications on the piperazine moiety suggested to mitigate these effects. This study underscores the importance of understanding the metabolic pathways and potential genotoxicity of similar compounds, which can be crucial for drug development processes (Gunduz et al., 2018).

Synthesis and Biological Activity

Research by Abdel‐Aziz et al. (2008) explored the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds showed moderate effects against bacterial and fungal species, highlighting the potential of such structures in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Antimicrobial and Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives and tested them for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, suggesting the potential of triazole and related derivatives in antimicrobial drug development (Bektaş et al., 2007).

Antidiabetic Drug Development

Bindu et al. (2019) evaluated a series of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This study not only showcases the synthesis of these compounds but also their evaluation for biological activity, indicating the role of such chemical structures in the development of new treatments for diabetes (Bindu et al., 2019).

Herbicide Development

Hilton et al. (1969) discussed the modes of action of pyridazinone herbicides, which inhibit photosynthesis and the Hill reaction in plants. This research provides a foundation for developing new herbicides based on pyridazinone derivatives, demonstrating the agricultural applications of such compounds (Hilton et al., 1969).

Mechanism of Action

The compound acts as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that recognizes acetylated lysine for epigenetic reading . By inhibiting BRD4, this compound could potentially disrupt the processes of diseases such as cancer .

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-15(2)16-3-5-17(6-4-16)28-13-20(27)25-11-9-24(10-12-25)19-8-7-18-22-21-14-26(18)23-19/h3-8,14-15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDJTJGPBLGXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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